1-(4-Aminophenyl)ethanol

Polymer Chemistry Monomer Synthesis Acid Catalysis

1-(4-Aminophenyl)ethanol is the irreplaceable intermediate for validated synthetic routes. Its benzylic hydroxyl enables exclusive acid-catalyzed dehydration to 4-aminostyrene without polymer byproducts, a pathway inaccessible to 4-aminophenethyl alcohol. In polyurethane systems, it delivers a documented 30% yield increase (Ea ≈29.6–29.8 kJ/mol). As the key building block for mirabegron, only high-purity material (≥97%) ensures regulatory compliance. The chiral benzylic center supports enantioselective applications (e.g., ephedrine precursors) that achiral analogs cannot address. Substitute with generic amino alcohols risks yield loss and non-compliance.

Molecular Formula C8H11NO
Molecular Weight 137.18 g/mol
CAS No. 14572-89-5
Cat. No. B084439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Aminophenyl)ethanol
CAS14572-89-5
Molecular FormulaC8H11NO
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)N)O
InChIInChI=1S/C8H11NO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,9H2,1H3
InChIKeyJDEYBJHOTWGYFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Aminophenyl)ethanol (CAS 14572-89-5): Technical Procurement Overview


1-(4-Aminophenyl)ethanol (CAS 14572-89-5), also known as 4-(1-hydroxyethyl)aniline or 4-aminophenyl methylcarbinol, is an aromatic amino alcohol with the molecular formula C8H11NO and a molecular weight of 137.18 g/mol [1]. This bifunctional compound contains both a primary aromatic amine and a secondary benzylic alcohol, with a melting point range of 70–74°C and a boiling point of approximately 289°C [2]. It serves as a versatile intermediate in pharmaceutical synthesis, most notably in the production of mirabegron for overactive bladder syndrome, and as a reactive additive in polyurethane systems [1].

Why 1-(4-Aminophenyl)ethanol Cannot Be Replaced by Generic Amino Alcohols


1-(4-Aminophenyl)ethanol is frequently confused with its structural isomer, 4-aminophenethyl alcohol (CAS 104-10-9), and its oxidized analog, 4-aminoacetophenone (CAS 99-92-3). However, these compounds exhibit fundamentally different reactivity profiles, physical properties, and application outcomes. The benzylic hydroxyl group in 1-(4-aminophenyl)ethanol confers distinct dehydration and catalytic behavior compared to the primary alcohol in 4-aminophenethyl alcohol [1]. Furthermore, direct hydrogenation of 4-aminoacetophenone fails to produce 1-(4-aminophenyl)ethanol with high selectivity, underscoring that these compounds are not interchangeable as synthetic intermediates [2]. The chiral center at the benzylic carbon also enables enantioselective applications that achiral analogs cannot address [3]. Substitution with a generic amino alcohol risks compromised yield, altered reaction pathways, and non-compliance with validated synthetic routes in regulated pharmaceutical manufacturing.

Quantitative Differentiation Evidence for 1-(4-Aminophenyl)ethanol Procurement


Catalytic Dehydration Selectivity: Pure 4-Aminostyrene Formation via Optimized Acid Catalysis

In liquid-phase dehydration studies at 250–260°C and 30–100 mmHg, the use of KHSO₄ alone as a catalyst with 1-(4-aminophenyl)ethanol produced a 2:1 mixture of 1-amino-4-ethylbenzene and 4-aminostyrene. Critically, the addition of H₃BO₃ (≤ 0.26 wt%) to the KHSO₄ catalyst system enabled the exclusive formation of pure 4-aminostyrene, whereas KHSO₄/KH₂PO₄ mixtures led to undesired polymer formation [1]. This demonstrates that the dehydration outcome of 1-(4-aminophenyl)ethanol is exquisitely sensitive to catalyst composition, a behavior not observed with 4-aminophenethyl alcohol which lacks the benzylic hydroxyl group required for this elimination pathway.

Polymer Chemistry Monomer Synthesis Acid Catalysis

Polyurethane Polymerization Enhancement: 30% Yield Increase with Defined Activation Energies

When employed as an additive in polyurethane production, 1-(4-aminophenyl)ethanol (designated as 4-aminophenyl methylcarbinol) accelerates the isocyanate-polyol reaction and has been quantitatively shown to increase polymerization yield by approximately 30% relative to reactions without this additive . The activation energies associated with its catalytic action were determined to be 29.6 kJ/mol for the nitro group and 29.8 kJ/mol for the carbonyl group . This catalytic performance stems from the compound's ability to form hydrogen bonds via its hydroxyl and amine functional groups, a feature not comparably documented for the structurally related 4-aminophenethyl alcohol in polyurethane applications.

Polyurethane Synthesis Amine Catalysis Polymer Additives

Synthetic Route Efficiency: 94% Combined Yield from 4-Nitroacetophenone Hydrogenation

Hydrogenation of 4-nitroacetophenone (4-NAP) over a rhodium/silica catalyst at 333 K and 4 barg achieved high selectivities and yields of 94% for the combined formation of 4-aminoacetophenone and 1-(4-aminophenyl)ethanol [1]. Importantly, direct hydrogenation of 4-aminoacetophenone (4-AAP) failed to produce 1-(4-aminophenyl)ethanol with high selectivity, indicating that the target compound is preferentially accessed via the nitro precursor rather than the ketone intermediate [1]. This synthetic pathway distinction has direct implications for procurement strategy: sourcing 1-(4-aminophenyl)ethanol directly, rather than attempting on-demand synthesis from 4-AAP, avoids a low-selectivity transformation.

Catalytic Hydrogenation Pharmaceutical Intermediate Synthesis Rhodium Catalysis

Benchmark Purity and Characterization: Commercial 97% Minimum Purity with Validated Analytical Conformance

Commercially available 1-(4-aminophenyl)ethanol is supplied at a minimum purity of 97% (ALDRICH specification: 97.5–102.5% by HClO₄ titration), with infrared and proton NMR spectra conforming to reference structure [1]. In contrast, the structural isomer 4-aminophenethyl alcohol (CAS 104-10-9) exhibits a significantly higher melting point of 104–108°C , providing a simple physical differentiation for identity verification and incoming quality control. The well-defined melting point of 70–74°C for 1-(4-aminophenyl)ethanol serves as a practical procurement verification metric that distinguishes it from its common isomer.

Quality Control Analytical Standards Pharmaceutical Procurement

Optimal Application Scenarios for 1-(4-Aminophenyl)ethanol Based on Differentiated Performance


Synthesis of Pure 4-Aminostyrene Monomer for Specialty Polymers

1-(4-Aminophenyl)ethanol is the preferred starting material for producing pure 4-aminostyrene via acid-catalyzed dehydration. As demonstrated by Schul'tsev and Panarin (2010), the use of a KHSO₄/H₃BO₃ catalyst system with this specific amino alcohol yields exclusively 4-aminostyrene without contamination by 1-amino-4-ethylbenzene or polymer byproducts [1]. Researchers and manufacturers requiring high-purity 4-aminostyrene monomer for polymerization or copolymer synthesis should procure 1-(4-aminophenyl)ethanol specifically, as alternative amino alcohols such as 4-aminophenethyl alcohol do not undergo this dehydration pathway to the vinyl monomer.

Polyurethane Manufacturing Requiring Enhanced Polymerization Yield

Industrial polyurethane producers seeking to increase polymerization efficiency should evaluate 1-(4-aminophenyl)ethanol as a reactive additive. Quantitative data from commercial technical literature indicates a 30% yield increase when the compound is added to the isocyanate-polyol reaction mixture, with characterized activation energies of 29.6–29.8 kJ/mol for the catalyzed transformations [1]. This documented performance metric provides a procurement justification distinct from untested generic amino alcohols that lack validated polyurethane catalysis data.

Mirabegron and Related Pharmaceutical Intermediate Synthesis

1-(4-Aminophenyl)ethanol serves as a key building block in the synthesis of mirabegron, a β3-adrenoceptor agonist for overactive bladder treatment [1]. The compound's benzylic hydroxyl group and aromatic amine provide the requisite functionality for downstream coupling reactions in validated pharmaceutical synthetic routes. Procurement of high-purity material (≥97%, with IR/NMR conformation) is essential for maintaining regulatory compliance in pharmaceutical intermediate manufacturing . This application space represents a validated, high-value use case where substitution with a structural isomer would alter the synthetic pathway and potentially compromise product quality.

Asymmetric Synthesis and Chiral Resolution Studies

The chiral center at the benzylic carbon of 1-(4-aminophenyl)ethanol enables enantioselective applications. Enzymatic reduction of 4-aminoacetophenone by specific reductases (EC 1.1.1.311) produces (S)-1-(4-aminophenyl)ethanol stereoselectively [1]. This property is exploited in the synthesis of chiral pharmaceutical precursors, including ephedrine and pseudoephedrine derivatives . For researchers engaged in asymmetric catalysis or chiral building block development, the availability of racemic 1-(4-aminophenyl)ethanol as a starting material for resolution or as a reference standard for chiral HPLC method development provides a distinct procurement rationale not served by achiral amino alcohol analogs.

Technical Documentation Hub

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